6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester

Catalog No.
S13009621
CAS No.
661454-82-6
M.F
C16H23NO2
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, ...

CAS Number

661454-82-6

Product Name

6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester

IUPAC Name

methyl 2-[benzyl(methyl)amino]hept-6-enoate

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c1-4-5-7-12-15(16(18)19-3)17(2)13-14-10-8-6-9-11-14/h4,6,8-11,15H,1,5,7,12-13H2,2-3H3

InChI Key

RHIJZBBFPXFZSD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(CCCC=C)C(=O)OC

6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester is a chemical compound characterized by its unique structure, which includes a heptenoic acid backbone with a methyl ester functional group and a substituted amino group. The compound has the following molecular formula: C_{13}H_{17}NO_2, and its molecular weight is approximately 219.28 g/mol. The presence of both the methyl ester and the amino group contributes to its potential reactivity and biological activity.

Typical for esters and amines, including:

  • Esterification: The formation of the methyl ester from heptenoic acid and methanol can be facilitated by acid catalysis.
  • Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding acid and methanol under acidic or basic conditions.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions, forming amides or reacting with electrophiles.

The synthesis of 6-heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester may involve several steps:

  • Starting Materials: The synthesis typically begins with heptenoic acid.
  • Esterification Reaction: Heptenoic acid reacts with methanol in the presence of an acid catalyst (such as sulfuric acid) to form 6-heptenoic acid methyl ester.
  • Amino Group Introduction: The introduction of the methyl(phenylmethyl)amino group can be achieved through nucleophilic substitution reactions involving appropriate amine precursors.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.
  • Agriculture: Compounds similar to fatty acid esters are often used in agrochemicals as surfactants or active ingredients.
  • Cosmetics: Fatty acid esters are commonly used in cosmetic formulations for their emollient properties.

Several compounds share structural characteristics with 6-heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
6-Heptenoic Acid Methyl EsterFatty Acid EsterSimple structure; common in fatty acids
(R)-2-Amino-2-methyl-hept-6-enoic AcidAmino Acid DerivativeContains an amino group; potential for biological activity
Methyl OleateFatty Acid EsterDerived from oleic acid; known for its emulsifying properties
Methyl LinoleateFatty Acid EsterContains two double bonds; higher unsaturation level

The uniqueness of 6-heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester lies in its specific combination of a heptenoate structure with an amino substitution, potentially leading to distinct biological activities compared to other fatty acid esters.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

261.172878976 g/mol

Monoisotopic Mass

261.172878976 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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